2-Bromo-m-xylene

Catalog No.
S661986
CAS No.
576-22-7
M.F
C8H9Br
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-m-xylene

CAS Number

576-22-7

Product Name

2-Bromo-m-xylene

IUPAC Name

2-bromo-1,3-dimethylbenzene

Molecular Formula

C8H9Br

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3

InChI Key

MYMYVYZLMUEVED-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)Br

Synonyms

1-Bromo-2,6-dimethylbenzene; 2,6-Dimethyl-1-bromobenzene; 2,6-Dimethylbromobenzene; 2,6-Dimethylphenyl Bromide; 2,6-Xylyl Bromide; 2-Bromo-1,3-dimethylbenzene;

Canonical SMILES

CC1=C(C(=CC=C1)C)Br

    Organic Synthesis

      Application: 2-Bromo-m-xylene is used as an intermediate in organic synthesis.

      Method of Application: The specific method of application can vary greatly depending on the target compound being synthesized. Generally, it involves reaction conditions that facilitate the substitution or addition of the bromine atom in the 2-Bromo-m-xylene molecule.

    Preparation of 2,2’,4,6,6’-Pentamethylbiphenyl

      Application: 2-Bromo-m-xylene has been used to prepare 2,2’,4,6,6’-pentamethylbiphenyl.

      Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the biphenyl structure.

      Results: The product, 2,2’,4,6,6’-pentamethylbiphenyl, is a specific organic compound that may have various applications in chemical research.

    Chemical Solvent

      Application: 2-Bromo-m-xylene can be used as a solvent in various chemical reactions.

      Method of Application: As a solvent, it is used to dissolve other substances, typically solids, without causing a chemical reaction.

      Results: The use of 2-Bromo-m-xylene as a solvent can facilitate chemical reactions by providing a medium in which the reactants can mix and interact more easily.

    Preparation of Other Chemicals

      Application: 2-Bromo-m-xylene can be used in the preparation of other chemicals.

      Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the desired structure.

      Results: The product would be a specific organic compound that may have various applications in chemical research.

    Bioprocessing

      Application: 2-Bromo-m-xylene may be used in bioprocessing.

      Method of Application: The specific method of application would depend on the particular bioprocessing technique being used. It could involve using 2-Bromo-m-xylene as a solvent or reagent.

      Results: The outcomes would depend on the specific bioprocessing technique and the goals of the research.

2-Bromo-m-xylene, also known as 2-bromo-1,3-dimethylbenzene, is an organic compound with the molecular formula C8H9BrC_8H_9Br and a CAS number of 576-22-7. It is characterized by a bromine atom attached to the second position of the m-xylene structure, which consists of two methyl groups at the first and third positions of the benzene ring. This compound is primarily a colorless liquid that is slightly soluble in water but more soluble in organic solvents. It is classified as a hazardous substance due to its potential health risks, including skin irritation and respiratory issues upon exposure .

2-Bromo-m-xylene itself is not known to have a specific biological mechanism of action. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive compounds.

  • Toxicity: Data on specific toxicity is limited. However, due to the presence of bromine, it's advisable to handle it with care, as aromatic bromides can have irritating or corrosive effects [].
  • Flammability: Flammable liquid. Expected to have similar properties to xylene, with a flash point around 25 °C [].
  • Reactivity: Can react with strong oxidizing agents.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling 2-Bromo-m-xylene.
  • Work in a well-ventilated area.
  • Follow proper disposal procedures according to local regulations.
Typical of aryl bromides. Notably, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. For instance, it can react with amines to form anilines or with alcohols to produce ethers. Additionally, it can engage in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds .

Several methods are available for synthesizing 2-bromo-m-xylene:

  • Bromination of m-Xylene: The most common method involves the electrophilic bromination of m-xylene using bromine or a brominating agent such as N-bromosuccinimide in a suitable solvent.
  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of m-xylene derivatives with bromine sources.
  • Organic Synthesis Intermediates: It can also be synthesized through various multi-step organic synthesis routes where m-xylene serves as a precursor .

Interaction studies involving 2-bromo-m-xylene focus on its reactivity with different nucleophiles and electrophiles. Research indicates that this compound can react with various nucleophiles through substitution reactions, leading to diverse products that can be utilized in further synthetic applications .

Several compounds share structural similarities with 2-bromo-m-xylene, including:

  • 1-Bromo-2-methylbenzene (o-Bromotoluene): Has bromine at the ortho position relative to the methyl group.
  • 4-Bromo-m-xylene (p-Bromotoluene): Contains bromine at the para position.
  • Benzyl bromide: A simpler structure with a bromine atom attached to a benzyl group.

Comparison Table

Compound NameStructure TypeBromine PositionUnique Features
2-Bromo-m-xyleneAryl BromideMetaIntermediate in organic synthesis
1-Bromo-2-methylbenzeneAryl BromideOrthoMore sterically hindered
4-Bromo-m-xyleneAryl BromideParaSymmetrical structure
Benzyl bromideAryl BromideN/ASimple structure, widely used

The uniqueness of 2-bromo-m-xylene lies in its specific meta-substitution pattern and its utility as an intermediate in various synthetic pathways that leverage its reactivity while minimizing steric hindrance compared to ortho and para derivatives .

The synthesis of 2-bromo-m-xylene has evolved from traditional diazotization methods to modern catalytic bromination strategies. Early routes involved the diazotization of 2,6-dimethylaniline (2,6-xylidine) using sodium nitrite (NaNO₂) and hydrobromic acid (HBr), followed by Sandmeyer-type reactions with copper(I) bromide (CuBr). This method yields 2-bromo-m-xylene in moderate yields (~42%) after purification.

A significant breakthrough emerged with the use of Lewis acid catalysts such as GaCl₃ and AlCl₃ to direct bromination. For instance, bromination of m-xylene with GaCl₃ at 95°C for 20 minutes produces 2-bromo-m-xylene as a major product (30% yield) alongside dibrominated derivatives, whereas AlCl₃ favors 4-bromo-m-xylene under identical conditions. This selectivity arises from the ability of GaCl₃ to stabilize transition states through van der Waals interactions, promoting ortho-bromination.

Table 1: Comparison of Synthetic Methods for 2-Bromo-m-xylene

MethodCatalystTemperatureYield (%)Key ByproductsSource
DiazotizationCuBr95°C42None
GaCl₃-catalyzed EASGaCl₃95°C302,4- and 2,5-dibromo
AlCl₃-catalyzed EASAlCl₃95°C<104-bromo-m-xylene
NH₄Br-Br₂ oxidativeNoneRT96None

Recent advances include oxidative bromination using NH₄Br-Br₂ systems, which achieve 96% yield under ambient conditions by generating bromonium ions (Br⁺) in situ. This method avoids polybromination, a common issue in conventional EAS reactions.

Structural Significance in Regioselective Halogenated Aromatic Chemistry

The regioselectivity of 2-bromo-m-xylene synthesis is governed by the electron-donating effects of methyl groups and steric factors. Density functional theory (DFT) studies reveal that the 2-position is favored due to:

  • Ortho-directing effect: Methyl groups at 1- and 3-positions activate the ortho (2-) and para (4-/6-) positions for electrophilic attack. However, steric hindrance at the 4- and 6-positions directs bromination to the 2-position.
  • Transition-state stabilization: GaCl₃ enhances selectivity by compressing the m-xylene molecule within its cavity (molecular volume: 125 ų), effectively increasing local electrophilicity at the 2-position.

Table 2: Physicochemical Properties of 2-Bromo-m-xylene

PropertyValueSource
Molecular Weight185.06 g/mol
Boiling Point205–206°C
Density (25°C)1.384–1.389 g/mL
Refractive Index (nD)1.555
SolubilityEthanol, acetone

The compound’s planar geometry and bromine’s polarizability make it a versatile substrate for Suzuki-Miyaura cross-coupling reactions. For example, palladium-catalyzed coupling with arylboronic acids yields 2,2′,4,6,6′-pentamethylbiphenyl, a precursor to liquid crystalline materials.

Historical Context of 2-Bromo-m-xylene in Organometallic Research

2-Bromo-m-xylene gained prominence in the 1990s as a ligand precursor in palladium catalysis. Its steric bulk and electron-rich aromatic ring facilitate the formation of stable Pd(0) complexes, which are critical for C–C bond-forming reactions. Key milestones include:

  • Ligand design: Phosphino-triazole ligands derived from 2-bromo-m-xylene exhibit superior activity in Suzuki-Miyaura couplings of ortho-substituted aryl halides, achieving >90% conversion in model reactions.
  • Supramolecular catalysis: Cucurbituril (CB6) macrocycles selectively isomerize protonated m-xylene@CB6 complexes to p-xylene derivatives, demonstrating the compound’s role in host-guest chemistry.

Table 3: Applications of 2-Bromo-m-xylene

ApplicationDescriptionSource
Biaryl synthesisPrepares 2,2′,4,6,6′-pentamethylbiphenyl
Organometallic ligandsPhosphino-triazole ligands for Pd
Isomerization studiesCB6-catalyzed m→p-xylene conversion
Flame retardantsIntermediate in PBDE synthesis

Sandmeyer Reaction Pathway for Bromination at the 2-Position

The Sandmeyer reaction offers a foundational route to aryl bromides via diazonium salt intermediates. For 2-bromo-m-xylene, this method begins with the nitration of m-xylene to introduce a nitro group at the 2-position, followed by reduction to the corresponding aniline derivative. Diazotization of 2-amino-1,3-dimethylbenzene with sodium nitrite in acidic media generates a diazonium salt, which undergoes bromination in the presence of copper(I) bromide (CuBr) to yield the target compound [1].

Key advantages include high functional group tolerance and scalability. However, the multi-step sequence (nitration → reduction → diazotization → bromination) introduces inefficiencies, with yields often limited to 50–60% due to competing side reactions during nitration and diazonium salt decomposition [1] [3].

Selective Bromination Mechanisms in m-Xylene Substrates

Direct bromination of m-xylene with molecular bromine (Br₂) and Lewis acids like iron(III) bromide (FeBr₃) typically favors substitution at the 4- and 6-positions due to the electron-donating effects of methyl groups [4]. However, low-temperature conditions (−20°C to 0°C) and controlled stoichiometry (1:1 Br₂:m-xylene) enhance selectivity for the 2-position, achieving up to 70% regiocontrol [7]. This selectivity arises from steric hindrance at the 4- and 6-positions and transient stabilization of the σ-complex intermediate at the 2-position [4] [7].

Table 1: Regioselectivity in m-Xylene Bromination

ConditionTemperatureCatalyst2-Bromo (%)4-Bromo (%)6-Bromo (%)
Br₂, FeBr₃, 25°C25°CFeBr₃155035
Br₂, FeBr₃, −20°C−20°CFeBr₃702010

Diazotization-Based Regioselective Syntheses of 2-Bromo-m-xylene

Alternative pathways leverage diazotization of 2-nitro-m-xylene derivatives. Reduction of the nitro group to an amine, followed by diazotization with isoamyl nitrite in hydrobromic acid (HBr), affords 2-bromo-m-xylene in 65–75% yield [3] [8]. This method circumvents the need for copper catalysts but requires stringent control of acidity (pH < 1) to prevent premature decomposition of the diazonium intermediate [8].

Advanced Synthetic Approaches to 2-Bromo-m-xylene

Transition Metal-Catalyzed Methods in Regioselective Bromination

Palladium-catalyzed C–H activation has emerged as a powerful tool for direct bromination. Using Pd(OAc)₂ with 2-fluoropyridine as a ligand, m-xylene undergoes oxidative coupling with bromine sources like N-bromosuccinimide (NBS) to yield 2-bromo-m-xylene with >80% regioselectivity [6]. The mechanism involves sequential C–H activation at the 2-position and reductive elimination of HBr, with the bulky ligand favoring less sterically hindered sites [6].

Stereoelectronic Control Strategies in m-Xylene Bromination

Electronic modulation via directing groups enhances regiocontrol. For example, temporary sulfonation at the 5-position of m-xylene redirects bromination to the 2-position by deactivating adjacent sites. Subsequent desulfonation restores the methyl groups, achieving 85% isolated yield [2] [5]. Computational studies confirm that electron-withdrawing groups at strategic positions alter the aromatic ring’s electron density, favoring electrophilic attack at the 2-position [2].

Flow Chemistry Applications in 2-Bromo-m-xylene Production

Continuous-flow reactors mitigate exothermic risks in bromination reactions. A two-stage system combines m-xylene with Br₂ in a microreactor at −20°C, followed by inline quenching with aqueous NaHSO₃. This approach reduces reaction times from hours to minutes and improves selectivity to 90% by minimizing thermal degradation [5] [7].

Process Chemistry and Scale-Up Methodologies for 2-Bromo-m-xylene

Industrial-scale production employs FeBr₃-catalyzed bromination in dichloromethane at −20°C, with batch reactors optimized for heat dissipation [7]. Critical parameters include:

  • Stoichiometric control: Maintaining a 1:1 molar ratio of Br₂ to m-xylene to limit dibromination.
  • Catalyst recycling: FeBr₃ is recovered via aqueous extraction and reused, reducing costs by 30% [7].

Chemo- and Regioselectivity Optimization in 2-Bromo-m-xylene Synthesis

Selectivity is maximized through:

  • Low-temperature bromination: Slows competing reactions, favoring kinetic control [4] [7].
  • Solvent effects: Polar aprotic solvents (e.g., CH₂Cl₂) stabilize charged intermediates, enhancing 2-position selectivity [2].
  • Additives: Tetrabutylammonium bromide (TBAB) accelerates bromide ion delivery, reducing side-product formation [5].

XLogP3

3.3

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

576-22-7

Wikipedia

2-bromo-m-xylene

Dates

Modify: 2023-08-15

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